Lipophilicity (LogP) Differentiation: Target Compound vs. Des-Bromo Analog
The target compound exhibits a calculated LogP of 4.24, compared with an estimated LogP of approximately 3.3 for the des-bromo analog N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide . The ~0.9 LogP unit difference reflects the well-established contribution of aromatic bromine to lipophilicity (ΔLogP ≈ +0.86 for Br vs. H on an aromatic ring) [1]. This difference corresponds to an approximately 8-fold higher octanol-water partition coefficient for the target compound, translating to measurably enhanced passive membrane permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.24 (calculated, Fluorochem) |
| Comparator Or Baseline | Des-bromo analog: estimated LogP ≈ 3.3 (calculated based on ΔLogP contribution of Br → H substitution) |
| Quantified Difference | ΔLogP ≈ +0.9 (approximately 8-fold higher partition coefficient) |
| Conditions | Computational LogP prediction using vendor-supplied algorithms |
Why This Matters
Higher LogP of the target compound directly impacts cellular permeability and intracellular target engagement, a critical parameter when selecting compounds for cell-based BRD4 BD2 inhibition assays where membrane traversal is rate-limiting.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. (Br aromatic substituent constant π ≈ +0.86). View Source
